6-Nitro-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid

Description

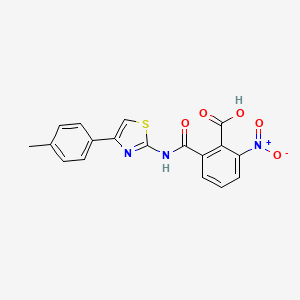

6-Nitro-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid is a synthetic organic compound featuring a phthalamic acid backbone conjugated to a nitro-substituted thiazole ring bearing a p-tolyl group. The phthalamic acid moiety (a benzene ring with two carboxylic acid groups and an amide linkage) is structurally analogous to other auxin transport inhibitors, such as N-(1-naphthyl)phthalamic acid (NPA) . The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is modified with a nitro (-NO₂) group at the 6-position and a p-tolyl (4-methylphenyl) group at the 4-position.

Properties

IUPAC Name |

2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl]-6-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O5S/c1-10-5-7-11(8-6-10)13-9-27-18(19-13)20-16(22)12-3-2-4-14(21(25)26)15(12)17(23)24/h2-9H,1H3,(H,23,24)(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBPWJOAMTTZRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid typically involves multi-step organic reactions. A common synthetic route may include:

Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting p-toluidine with α-haloketones under acidic conditions.

Phthalamic Acid Formation: The final step involves the reaction of the nitro-thiazole derivative with phthalic anhydride in the presence of a suitable catalyst to form the phthalamic acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Hydrolysis: The phthalamic acid moiety can be hydrolyzed under acidic or basic conditions to yield phthalic acid and the corresponding amine.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Acids and Bases: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Reduction: 6-Amino-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid.

Substitution: Halogenated or sulfonated derivatives of the original compound.

Hydrolysis: Phthalic acid and 4-p-tolyl-thiazol-2-ylamine.

Scientific Research Applications

Scientific Research Applications

6-Nitro-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid is a chemical compound with diverse applications in medicinal, materials, and industrial chemistry. It features a thiazole ring, a phthalamic acid moiety, and a nitro group, which contribute to its chemical reactivity and biological activity.

Medicinal Chemistry

- This compound serves as a precursor in synthesizing bioactive molecules with potential therapeutic properties. Derivatives of thiazole, including similar compounds, exhibit antiallergy properties . N-(4-substituted-thiazolyl)oxamic acid derivatives have demonstrated potent inhibition in rat models . Some compounds show 50% inhibition at doses as low as 0.4 mg/kg intravenously, suggesting that this compound may possess similar antiallergy activities because of its structural characteristics.

- Thiazole-containing compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Thiazole derivatives have exhibited promising AChE inhibitory activity, suggesting potential therapeutic applications for cognitive disorders. The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The nitro group participates in redox reactions, potentially influencing cellular signaling pathways, while the thiazole and phthalamic moieties contribute to binding affinity and specificity towards enzymes or receptors involved in various biological processes.

Materials Science

- It is used in developing novel materials with specific electronic or optical properties.

Industrial Chemistry

- It functions as an intermediate in synthesizing dyes, pigments, and other industrial chemicals.

Case Studies and Research Findings

- Antiallergy Studies: A series of N-(4-substituted-thiazolyl)oxamic acid derivatives were synthesized and tested for antiallergy effects, demonstrating significant potency compared to traditional treatments.

- Neuroprotective Potential: Compounds with thiazole cores have shown promise in inhibiting AChE, suggesting their potential use in treating Alzheimer's disease.

- In Vitro Assays: Various thiazole derivatives have been evaluated for their inhibitory effects on key enzymes involved in metabolic pathways, leading to insights into their therapeutic applications.

Mechanism of Action

The mechanism of action of 6-Nitro-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the thiazole and phthalamic acid moieties can contribute to binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Implications

- Structural Advantages : The nitro-thiazole moiety may enhance stability under UV exposure compared to NPA’s naphthyl group, critical for field applications .

- Limitations : Lack of empirical bioactivity data for the target compound necessitates further studies, unlike well-characterized analogues like NPA .

- Synthesis Gaps: highlights ZnO(NP)-mediated routes for related heterocycles, but the target compound’s synthesis remains unaddressed, suggesting room for methodological innovation .

Biological Activity

6-Nitro-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring , a phthalamic acid moiety , and a nitro group , which contribute to its chemical reactivity and biological activity. The synthesis typically involves multi-step organic reactions:

- Formation of the Thiazole Ring : Reacting p-toluidine with α-haloketones under acidic conditions.

- Phthalamic Acid Formation : The nitro-thiazole derivative reacts with phthalic anhydride in the presence of a catalyst to yield the final product.

Antiallergy Activity

Research has shown that derivatives of thiazole, including similar compounds, exhibit significant antiallergy properties. For instance, N-(4-substituted-thiazolyl)oxamic acid derivatives demonstrated potent inhibition in rat models, with some showing 50% inhibition at doses as low as 0.4 mg/kg intravenously . This suggests that this compound may possess similar activities due to its structural characteristics.

Acetylcholinesterase Inhibition

Compounds containing thiazole structures have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In related studies, thiazole derivatives exhibited promising AChE inhibitory activity, indicating potential therapeutic applications for cognitive disorders .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Nitro Group : Participates in redox reactions, potentially influencing cellular signaling pathways.

- Thiazole and Phthalamic Moieties : Contribute to binding affinity and specificity towards enzymes or receptors involved in various biological processes.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Variation | Notable Activity |

|---|---|---|

| 6-Nitro-N-(4-methyl-thiazol-2-yl)-phthalamic acid | Methyl group instead of p-tolyl | Moderate AChE inhibition |

| 6-Nitro-N-(4-phenyl-thiazol-2-yl)-phthalamic acid | Phenyl group instead of p-tolyl | Antiallergy activity |

| 6-Nitro-N-(4-ethyl-thiazol-2-yl)-phthalamic acid | Ethyl group instead of p-tolyl | Reduced potency compared to p-tolyl variant |

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of thiazole-based compounds for various biological activities:

- Antiallergy Studies : A series of N-(4-substituted-thiazolyl)oxamic acid derivatives were synthesized and tested for antiallergy effects, demonstrating significant potency compared to traditional treatments .

- Neuroprotective Potential : Compounds with thiazole cores have shown promise in inhibiting AChE, suggesting their potential use in treating Alzheimer's disease .

- In Vitro Assays : Various thiazole derivatives have been evaluated for their inhibitory effects on key enzymes involved in metabolic pathways, leading to insights into their therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.